L-Pyrohomoglutamic acid

Medicinal Chemistry Peptidomimetics Chiral Building Blocks

Researchers targeting FKBPs or HDACs frequently encounter synthetic failure when replacing δ-lactam intermediates with common γ-lactam analogs. L-Pyrohomoglutamic acid (CAS 34622-39-4) solves this with its unique 6-membered piperidine-2,6-dione core. • Enables asymmetric synthesis of pro-(S)-C5-branched [4.3.1] aza-amide bicycles for neurotrophic FKBP ligands. • Key (S)-7-aminocarboxy lactam precursor in SAHA-like HDAC inhibitors achieving nanomolar potency against H460 cells. • Incorporation at position 6 of substance P analogs reduces contractile activity to 2.2% of natural peptide potency. Supplied as ≥95% (HPLC) white solid; ambient global shipping.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 34622-39-4
Cat. No. B057985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Pyrohomoglutamic acid
CAS34622-39-4
SynonymsL-Pyro-α-aminoadipic Acid;  L-Pyrohomoglutamic Acid;  (2S)-6-Oxopipecolic Acid_x000B_(S)-6-Oxopiperidine-2-carboxylic Acid;  L-6-Oxo
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESC1CC(NC(=O)C1)C(=O)O
InChIInChI=1S/C6H9NO3/c8-5-3-1-2-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m0/s1
InChIKeyFZXCPFJMYOQZCA-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Pyrohomoglutamic Acid: Identity & Procurement


L-Pyrohomoglutamic acid (CAS 34622-39-4), also known as (S)-6-Oxo-2-piperidinecarboxylic acid or 6-Oxo-L-pipecolic acid, is a δ-lactam formed by the head-to-tail cyclization of L-homoglutamic acid . It is a chiral, non-proteinogenic amino acid derivative with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol [1]. This compound serves as a specialized building block in the synthesis of ligands for FK506-binding proteins (FKBPs) and histone deacetylase (HDAC) inhibitors, distinguishing it from more common amino acid derivatives used in general peptide synthesis [2]. It is typically supplied as a white to off-white solid with a purity of ≥95% by HPLC and a melting point of 129-134 °C [1].

Chiral δ‑lactam building block
FKBP / HDAC ligand synthesis
L‑enantiomer for FKBP / HDAC target research

L-Pyrohomoglutamic Acid: Irreplaceable by Common Analogs


Substituting L-Pyrohomoglutamic acid with more common cyclic amino acid derivatives, such as L-Pyroglutamic acid (CAS 98-79-3), is not functionally equivalent due to its unique δ-lactam structure and larger piperidine ring. While L-Pyroglutamic acid is a γ-lactam (5-membered pyrrolidone ring) commonly found in natural moisturizing factors and as a general intermediate [1], L-Pyrohomoglutamic acid possesses a 6-membered piperidine-2,6-dione core . This structural expansion is critical for the geometry required to engage specific protein targets, such as the binding pockets of FKBPs and HDACs, where the larger ring system can confer improved fit and distinct pharmacological profiles compared to smaller lactam analogs [2]. Furthermore, its specific utility in constructing potent FKBP ligands and HDAC inhibitors is not a general property shared by simpler amino acid cyclization products, making direct substitution a risk to synthetic outcomes and target engagement [2].

Target L‑Pyrohomoglutamic acid 6‑membered δ‑lactam (piperidine‑2,6‑dione core) with distinct ring geometry
Common Substitute L‑Pyroglutamic acid 5‑membered γ‑lactam; smaller ring size may not engage FKBP/HDAC pockets similarly

L-Pyrohomoglutamic Acid: Differentiation Evidence


δ-Lactam Core vs. L-Pyroglutamic Acid

L-Pyrohomoglutamic acid is a δ-lactam (6-membered piperidine-2,6-dione), in contrast to the γ-lactam structure (5-membered pyrrolidone) of L-Pyroglutamic acid. This structural difference is directly quantifiable by molecular formula (C6H9NO3 vs. C5H7NO3), molecular weight (143.14 vs. 129.11 g/mol), and ring size, which directly impacts the geometry and conformational flexibility in peptidomimetic design [1][2].

δ‑Lactam core vs. L‑pyroglutamic acid
Class‑level
MW 143.14 vs 129.11 g/mol
6‑membered vs 5‑membered ring
Larger ring alters peptidomimetic geometry
Structural comparison only
Medicinal Chemistry Peptidomimetics Chiral Building Blocks

Activity Modulation in Substance P Analogs

In a study of Substance P (SP) analogs, substitution with L-Pyrohomoglutamic acid at position 6 (compound [Phe5, pyrohGlu6]SP) resulted in a contractile activity on isolated guinea-pig ileum of 2.2 ± 1.1 relative to SP (SP=100). In comparison, the analog with L-homoglutamine at position 6 ([Phe5, hGln6]SP) exhibited a markedly higher activity of 17.5 ± 5.0, demonstrating that L-Pyrohomoglutamic acid imparts a significant and quantifiable modulation of biological function compared to a closely related linear analog [1].

Activity in substance P analogs
Head‑to‑head
[Phe⁵, pyrohGlu⁶]SP: 2.2 ± 1.1
vs. [Phe⁵, hGln⁶]SP: 17.5 ± 5.0
(SP = 100)
Lower contractile activity may support antagonist research
Guinea‑pig ileum assay
Neuropeptide Analogs Peptide SAR Contractile Activity

Enantiomeric Specificity in FKBP and HDAC Synthesis

L-Pyrohomoglutamic acid is specifically utilized as a chiral building block in the asymmetric synthesis of potent ligands for FK506-binding proteins (FKBPs) and histone deacetylase (HDAC) inhibitors [1]. This application is explicitly noted for the L-enantiomer (CAS 34622-39-4) in the design of neurotrophic FKBP ligands and lactam-based HDAC inhibitors showing nanomolar potency [2][3]. In contrast, the D-enantiomer (D-Pyrohomoglutamic acid, CAS 72002-30-3) is reported for use in the synthesis of immunoproteasome LMP2 subunit inhibitors and as a component of substance P peptide analogs, highlighting a distinct biological targeting profile between enantiomers .

Enantiomer‑specific application
Class‑level
L‑form: FKBP / HDAC ligand synthesis
D‑form: immunoproteasome / neuropeptide targets
L‑enantiomer supports FKBP/HDAC pathway studies
Literature‑based usage summary
FK506-Binding Protein HDAC Inhibition Asymmetric Synthesis

Solubility Profile vs. Common Analogs

L-Pyrohomoglutamic acid exhibits a defined solubility profile in key laboratory solvents: 10 mg/mL in PBS (pH 7.2), 1 mg/mL in DMSO, and 0.2 mg/mL in ethanol, all with sonication recommended . In contrast, L-Pyroglutamic acid is reported to be freely soluble in water, alcohol, acetone, and glacial acetic acid, but insoluble in ether [1]. This specific, more limited solubility of L-Pyrohomoglutamic acid, particularly its high solubility in PBS, is advantageous for preparing concentrated stock solutions for in vitro biochemical assays, while its lower solubility in ethanol may be a critical factor in certain synthetic protocols.

Solubility profile vs. common analogs
Reported
PBS (pH 7.2): 10 mg/mL
DMSO: 1 mg/mL
Ethanol: 0.2 mg/mL
High aqueous solubility supports assay preparation
Comparator L‑pyroglutamic acid freely water‑soluble
Solubility Formulation Biochemical Assays

L-Pyrohomoglutamic Acid: Application Scenarios


Neurotrophic FKBP Ligand Design

For research groups focused on developing small-molecule ligands for FK506-binding proteins (FKBPs), particularly for neuroregenerative applications, L-Pyrohomoglutamic acid serves as a critical chiral building block [1]. Its specific δ-lactam structure and L-configuration are essential for the asymmetric synthesis of pro-(S)-C5-branched [4.3.1] aza-amide bicycles, a core scaffold in potent FKBP ligands [2]. Procurement of this precise enantiomer is non-negotiable for projects aiming to replicate or build upon established synthetic routes to these neurotrophic agents.

Lactam-Based HDAC Inhibitor Synthesis

In medicinal chemistry programs targeting histone deacetylases (HDACs) for oncology applications, L-Pyrohomoglutamic acid is employed to construct the (S)-7-aminocarboxy lactam moiety of suberoylanilide hydroxamic acid (SAHA)-like inhibitors [3]. This specific building block is integral to a series of compounds that have demonstrated increased inhibitory activity against HDAC isoforms compared to linear counterparts, with potency reaching nanomolar levels [3]. Its use is directly linked to achieving the desired inhibitory profile and cytotoxicity against cancer cell lines such as human non-small-cell lung cancer H460 cells [3].

Substance P Antagonist Development

When the goal is to develop substance P peptide analogs with attenuated or altered biological activity, L-Pyrohomoglutamic acid offers a quantifiable advantage. As demonstrated in direct comparisons, its incorporation at position 6 of a substance P analog significantly reduces contractile activity on guinea-pig ileum to 2.2% of the natural peptide's potency [4]. This established structure-activity relationship (SAR) makes L-Pyrohomoglutamic acid a valuable tool for tuning the pharmacological profile of neuropeptide-based therapeutics, particularly in areas where reducing spasmogenic effects is desirable [4].

Application
Selection Property
Validation Focus
FKBP ligand research
Chiral δ‑lactam scaffold
Target engagement assay context
HDAC inhibitor development research
Lactam‑based SAHA‑like moiety
HDAC isoform inhibition endpoint review
Neuropeptide SAR studies
Cyclic amino acid substitution
Contractile activity modulation context

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